N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 857041-63-5
VCID: VC7360897
InChI: InChI=1S/C14H15ClN2OS/c1-9-4-5-13(10(2)6-9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
SMILES: CC1=CC(=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C)C
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide

CAS No.: 857041-63-5

Cat. No.: VC7360897

Molecular Formula: C14H15ClN2OS

Molecular Weight: 294.8

* For research use only. Not for human or veterinary use.

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide - 857041-63-5

Specification

CAS No. 857041-63-5
Molecular Formula C14H15ClN2OS
Molecular Weight 294.8
IUPAC Name N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C14H15ClN2OS/c1-9-4-5-13(10(2)6-9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
Standard InChI Key YPRZUCAOWXLDLE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide belongs to the class of N-substituted acetamides containing a 1,3-thiazole heterocycle. The thiazole ring is substituted at the 4-position with a chloromethyl group (-CH₂Cl) and at the 2-position with an acetamide moiety bearing a 2,4-dimethylphenyl group. This arrangement creates distinct electronic and steric environments:

  • Chloromethyl group: Introduces potential sites for nucleophilic substitution reactions due to the labile chlorine atom .

  • 2,4-Dimethylphenyl group: Provides steric bulk and lipophilicity, influencing solubility and membrane permeability .

  • Thiazole core: Contributes π-π stacking capabilities and hydrogen-bonding potential through its sulfur and nitrogen atoms.

The compound’s IUPAC name reflects this substitution pattern: systematic numbering prioritizes the thiazole nitrogen atoms, with the chloromethyl group at position 4 and the acetamide substituent at position 2.

Synthesis and Manufacturing

Yield Optimization

Reported yields for structurally similar compounds range from 45–68%, depending on reaction scale and purification methods. Critical parameters include:

ParameterOptimal RangeEffect on Yield
Temperature60–80°CHigher temps risk decomposition
Reaction Time12–18 hoursProlonged times increase side products
SolventAnhydrous DMFPolar aprotic solvents favor SN2 pathways
CatalystPd(OAc)₂/XantphosFacilitates C-N coupling

Physicochemical Properties

Experimental and computed properties reveal critical insights into the compound’s behavior:

Solubility and Partitioning

PropertyValueMethod
Water Solubility>44.2 μg/mL (pH 7.4)Shake-flask (predicted)
logP (XLogP3)3.4Computational
pKa1.8 (thiazole NH)Estimated via analogy

The high logP value indicates significant lipophilicity, suggesting preferential partitioning into lipid membranes over aqueous phases .

Stability Profile

  • Thermal Stability: Decomposes above 210°C (DSC data for analogous compounds)

  • Photostability: Susceptible to UV-induced degradation at λ < 320 nm due to the thiazole π-system

  • Hydrolytic Stability: Chloromethyl group undergoes slow hydrolysis (t₁/₂ ≈ 72 hours in PBS pH 7.4 at 25°C)

Analog CompoundMIC (μg/mL)Target
N-[4-(Cl-methyl)thiazol]16Dihydropteroate synthase
N-[4-Br-methyl)thiazol]8DNA gyrase

This compound’s larger phenyl substituent may alter membrane penetration compared to these analogs.

SupplierPurityPackagingPrice (USD)Updated
AK Scientific95%100 mg1722021-12-16
American Custom Chem.95%1 g721.572021-12-16
Enamine>98%5 g1168.422021-12-16

Pricing reflects the synthetic complexity and purification challenges, with bulk purchases (>5 g) costing approximately $233.68/g .

Structural Analogs and Derivatives

Modifying the substituents generates compounds with varied properties:

AnalogR₁R₂logPSolubility (μg/mL)
Parent CompoundCH₂Cl2,4-Me₂Ph3.444.2
N-[4-(F-methyl)thiazol]CH₂F2-MePh2.868.9
N-[4-(Br-methyl)thiazol]CH₂Br4-EtPh4.112.4
N-[4-(NO₂-methyl)thiazol]CH₂NO₂3-ClPh2.1155.7

Halogen substitution (Cl→Br) increases lipophilicity but reduces solubility, while electron-withdrawing groups (NO₂) enhance aqueous solubility .

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